molecular formula C14H17Cl2N3O B12896105 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-22-9

5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12896105
CAS No.: 91703-22-9
M. Wt: 314.2 g/mol
InChI Key: DAWUPZVTSYCEQK-UHFFFAOYSA-N
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Description

5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrrolidin-2-one moiety. It is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylpiperazine with a suitable pyrrolidin-2-one derivative. One common method involves the use of potassium carbonate as a base in an acetone solvent, with the reaction mixture being refluxed at 56°C for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can have various physiological effects, including alterations in mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a dichlorophenyl group and a pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

91703-22-9

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

IUPAC Name

5-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H17Cl2N3O/c15-11-2-1-10(9-12(11)16)18-5-7-19(8-6-18)13-3-4-14(20)17-13/h1-2,9,13H,3-8H2,(H,17,20)

InChI Key

DAWUPZVTSYCEQK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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